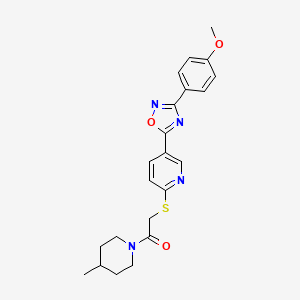

2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

The compound 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a structurally complex molecule featuring three distinct pharmacophores:

- A 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group, a motif known for enhancing metabolic stability and binding affinity in medicinal chemistry .

- A pyridine-thioether linkage, which may improve lipophilicity and influence electron distribution for target interactions.

- A 4-methylpiperidin-1-yl acetyl group, a structural element common in CNS-targeting compounds due to its ability to modulate solubility and blood-brain barrier penetration .

The integration of these moieties may synergize to enhance selectivity, potency, or pharmacokinetic properties compared to simpler derivatives.

Properties

IUPAC Name |

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-15-9-11-26(12-10-15)20(27)14-30-19-8-5-17(13-23-19)22-24-21(25-29-22)16-3-6-18(28-2)7-4-16/h3-8,13,15H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUBNAMGPVSZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative of the oxadiazole class, which has gained attention in pharmaceutical research due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound integrates a pyridine ring, a thio group, and an oxadiazole derivative with a methoxyphenyl substituent. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These values indicate promising anticancer activity compared to established chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest. Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase activation in cancer cells .

Case Studies

Several case studies have been conducted to assess the biological effects of similar oxadiazole derivatives:

- Study on MCF-7 Cells : A study demonstrated that oxadiazole derivatives induced apoptosis in MCF-7 cells through mitochondrial pathways. The activation of caspase-3 was notably higher in treated cells compared to controls .

- In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth rates compared to untreated controls, indicating potential for therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Oxadiazole vs. Thiazole Cores : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may exhibit stronger hydrogen-bonding interactions compared to the thiazole in , which has a sulfur atom contributing to π-electron delocalization. This difference could influence target selectivity (e.g., kinases vs. tubulin) .

- Piperidine vs. Piperazine : The 4-methylpiperidine group in the target compound may enhance lipophilicity compared to piperazine derivatives (e.g., ), favoring blood-brain barrier penetration .

Physicochemical Properties

- Molecular Weight : The target compound (~425 g/mol) exceeds the Lipinski “Rule of Five” threshold, which may limit oral bioavailability compared to smaller analogs like the oxadiazole-thione derivative (~226 g/mol) .

- LogP : The 4-methoxyphenyl and methylpiperidine groups likely increase logP (predicted ~3.5), suggesting moderate lipophilicity. This contrasts with the more polar thiazole derivative (~logP ~2.8) .

- Solubility : The pyridine-thioether and acetyl groups may improve aqueous solubility relative to purely aromatic analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.